N'-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N'-[(3-Methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule featuring a tricyclic azatricyclo core fused with a thiolane moiety and an ethanediamide linker. This compound’s design likely leverages fragment-based drug discovery principles, where modular modifications (e.g., methoxy groups, thiolane rings) are appended to enhance pharmacokinetic or pharmacodynamic properties .
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-19(4-6-27-11-19)10-20-17(24)18(25)21-14-7-12-3-2-5-22-15(23)9-13(8-14)16(12)22/h7-8H,2-6,9-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVSPKPIHPKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the methoxythiolan ring, followed by the formation of the tricyclic system. The final step involves the coupling of these two components under specific reaction conditions, such as the use of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N’-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of ethanediamide derivatives with azatricyclo cores. Key structural analogs and their comparative properties are summarized below:
Table 1: Comparative Analysis of Azatricyclo-Based Ethanediamides
Key Observations:
Structural Diversity :
- The target compound incorporates a 3-methoxythiolane group, which distinguishes it from analogs like the benzothiophene derivative () and the diethylpropanamide-based NDTDI (). The methoxy and sulfur atoms in the thiolane ring may improve metabolic stability compared to the benzothiophene analog’s aromatic sulfur system .
- The ethanediamide linker in the target compound is a common feature across analogs, suggesting its role in maintaining conformational rigidity and hydrogen-bonding capacity .
Bioactivity Profiles :
- The benzothiophene analog () demonstrated moderate anticancer activity (IC50: 12 μM), likely due to π-π stacking interactions with hydrophobic kinase domains. In contrast, the target compound’s thiolane moiety may favor interactions with cysteine-rich targets (e.g., proteases) .
- NDTDI () showed neuroprotective effects in preclinical models, attributed to its diethylpropanamide group enhancing blood-brain barrier penetration. The target compound’s higher polarity (predicted LogP: 2.1 vs. NDTDI’s 3.5) may limit CNS activity but improve peripheral target engagement .
Synthetic Accessibility: The synthesis of azatricyclo cores often involves ZnCl2-catalyzed cyclization (), but the target compound’s thiolane group requires additional steps, such as mercaptoacetic acid-mediated ring closure (analogous to ’s thiazolidinone synthesis) .
Research Findings and Limitations
- Fragment-Based Design : The target compound aligns with fragment optimization strategies, where the azatricyclo core acts as a “scaffold” for appending functional groups (e.g., methoxythiolane) to fine-tune properties .
- Data Gaps: Limited experimental data (e.g., binding affinity, in vivo efficacy) are available for the target compound. Comparative analyses rely heavily on computational predictions and extrapolation from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
